molecular formula C13H19N B13543852 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine

3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine

Cat. No.: B13543852
M. Wt: 189.30 g/mol
InChI Key: YWSIKIIVGOOJFA-UHFFFAOYSA-N
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Description

3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine is an organic compound with the molecular formula C13H19N It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and attached to a propan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine typically involves the hydrogenation of naphthalene followed by the introduction of the propan-1-amine group. One common method involves the catalytic hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene. This intermediate is then subjected to a series of reactions to introduce the propan-1-amine group, often involving reductive amination or other amine introduction techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce a variety of amine derivatives .

Mechanism of Action

The mechanism of action of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function. The naphthalene ring can also participate in π-π interactions and hydrophobic interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: A precursor in the synthesis of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine.

    Naphthalene: The parent compound from which this compound is derived.

    Propan-1-amine: The amine component of the compound.

Uniqueness

This compound is unique due to its partially hydrogenated naphthalene ring, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a variety of chemical reactions and interactions that are not possible with fully aromatic naphthalene or simple aliphatic amines .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-amine

InChI

InChI=1S/C13H19N/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-2,5,9,12H,3-4,6-8,10,14H2

InChI Key

YWSIKIIVGOOJFA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CCCN

Origin of Product

United States

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